Product packaging for 2-(Aminooxy)-3-methoxypropanoic acid(Cat. No.:)

2-(Aminooxy)-3-methoxypropanoic acid

Cat. No.: B13266478
M. Wt: 135.12 g/mol
InChI Key: FADTZCJSZDBCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 2-(Aminooxy)-3-methoxypropanoic acid is a synthetic amino acid derivative with the CAS registry number 2060036-85-1 . It is characterized by the molecular formula C 5 H 11 NO 4 and a molecular weight of 149.15 g/mol . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Potential Research Applications & Value The structure of this compound, featuring both an aminooxy (-ONH 2 ) and a methoxy (-OCH 3 ) functional group, suggests its primary utility as a versatile intermediate in chemical synthesis. Compounds with aminooxy groups are highly valuable in bioconjugation chemistry, particularly for forming stable oxime bonds with carbonyl groups (e.g., ketones and aldehydes) . This property makes it a promising building block for the synthesis of more complex molecules, modified peptides, and other biochemical probes. Please note that specific research data on the biological activity, mechanism of action, and direct applications of this exact compound are not currently available in the public domain. Researchers are encouraged to consult the scientific literature for novel applications of this specialized chemical entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO4 B13266478 2-(Aminooxy)-3-methoxypropanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

IUPAC Name

2-aminooxy-3-methoxypropanoic acid

InChI

InChI=1S/C4H9NO4/c1-8-2-3(9-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)

InChI Key

FADTZCJSZDBCPF-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)O)ON

Origin of Product

United States

Synthetic Methodologies for 2 Aminooxy 3 Methoxypropanoic Acid and Its Derivatives

Comprehensive Synthesis Strategies for 2-(Aminooxy)-3-methoxypropanoic Acid

The synthesis of this compound is not a trivial endeavor and typically relies on carefully planned multi-step strategies or stereoselective methods to ensure the correct chemical structure and optical purity.

Multi-Step Approaches to this compound Synthesis

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler, readily available starting materials. For a compound like this compound, a plausible and common strategy begins with the amino acid serine, which provides the basic three-carbon backbone with the required functional groups at positions 2 and 3.

A general synthetic pathway can be conceptualized as follows:

Protection of Functional Groups: The synthesis would commence with the protection of the amino and carboxylic acid groups of serine. The amino group can be protected with common protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), while the carboxylic acid is typically converted to an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions.

O-Methylation: With the other functional groups masked, the free hydroxyl group on the serine side chain is methylated. This is a crucial step to introduce the methoxy (B1213986) group. Standard methylation reagents like methyl iodide (CH₃I) in the presence of a mild base such as silver(I) oxide (Ag₂O) or sodium hydride (NaH) are employed.

Conversion to Aminooxy Group: The protected amino group is then chemically transformed into the target aminooxy functionality. This can be a challenging step. A potential route involves the deprotection of the amine, followed by a reaction sequence that might include oxidation and subsequent reaction with a nitrogen source, or a substitution reaction using a reagent like N-hydroxyphthalimide under Mitsunobu conditions, followed by hydrazinolysis to release the aminooxy group.

Deprotection: The final step involves the removal of the protecting group from the carboxylic acid (e.g., through hydrolysis of the ester) to yield the final product, this compound.

A similar multi-step approach has been documented for the synthesis of related compounds like D-2-aminooxy-3-methylbutyric acid from L-valine, which involves steps such as diazotization, protection, esterification, Mitsunobu reaction, and hydrolysis. google.com This underscores the modular and adaptable nature of such synthetic sequences in producing non-natural amino acids.

StepReactionTypical ReagentsPurpose
1Protection(Boc)₂O or Cbz-Cl; SOCl₂, EtOHProtects amino and carboxyl groups
2O-MethylationCH₃I, Ag₂O or NaHIntroduces the methoxy group
3Aminooxy FormationDEAD, PPh₃, N-hydroxyphthalimide; Hydrazine (B178648)Converts the amino group to aminooxy
4DeprotectionTFA or H₂/Pd; LiOH or HClRemoves protecting groups to yield final product

Enantioselective Preparation of Optically Pure this compound Derivatives

For applications in biological systems, obtaining enantiomerically pure compounds is often essential. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

A key strategy for enantioselective synthesis is to start with a chiral precursor, such as L-serine or D-serine. By preserving the stereocenter of the starting material throughout the reaction sequence, an optically pure final product can be obtained. frontiersin.org

The process begins with N-acylation, where the amino group of the chiral serine ester is protected. frontiersin.org This step is critical to prevent racemization and to direct the subsequent reactions. Following this, the side-chain hydroxyl group undergoes O-methylation. nih.gov The use of serine as a starting material is foundational in the biosynthesis of other amino acids like cysteine and methionine, where enzymatic O-acetylation of serine occurs. frontiersin.org In a chemical synthesis, this acylation is followed by methylation to form the O-methyl ether. The sequence ensures that the stereochemistry at the α-carbon is retained, leading to an enantiomerically pure intermediate, which can then be converted to the final aminooxy acid.

ParameterDescription
Chiral Precursor L-Serine or D-Serine
Key Reactions N-Acylation (Protection), O-Methylation
Advantage Retention of stereochemistry from the starting material.
Intermediate N-Acyl-O-methyl-serine ester

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), a classical and effective method for separation is diastereomeric salt resolution. wikipedia.orglibretexts.org This technique takes advantage of the fact that diastereomers have different physical properties, including solubility. libretexts.org

The process involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent. wikipedia.org If the target compound is an acid, a chiral base (like brucine, strychnine, or a synthetic chiral amine) is used as the resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. libretexts.org

For example:

(R/S)-Acid + (R)-Base → (R,R)-Salt + (S,R)-Salt

These two salts, being diastereomers, will have different solubilities in a given solvent. libretexts.org Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution. wikipedia.org The crystallized salt is then separated by filtration. Finally, the salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure acid and the resolving agent. A similar process using a chiral acid as a resolving agent can be applied if a basic derivative of the target molecule is synthesized. This method has been successfully applied to resolve various racemic amino acid derivatives. nih.gov

Chemical Derivatization of this compound for Specific Research Purposes

The unique structure of this compound makes it a versatile building block for creating more complex molecules with tailored functions.

Synthesis of Bioactive Amino Acid Analogues from this compound

The synthesis of bioactive peptides and other complex organic molecules is a significant area of chemical and pharmaceutical research. mdpi.comdntb.gov.ua Unnatural amino acids, or amino acid analogues, are often incorporated into these structures to enhance their properties, such as stability, efficacy, or to introduce novel functionalities. nih.gov

This compound serves as a valuable amino acid analogue. Its primary utility in derivatization stems from the reactive aminooxy group (-ONH₂). This group can readily and specifically react with aldehydes or ketones to form a stable oxime linkage. This type of reaction, known as oxime ligation, is a powerful tool in bioconjugation chemistry because it can be performed under mild, aqueous conditions compatible with biological molecules.

This allows this compound to be used in several ways:

Peptide Modification: It can be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. mdpi.com The resulting peptide, now containing a reactive aminooxy "handle," can be linked to other molecules, such as fluorescent dyes, imaging agents, or drug payloads that carry a carbonyl group. nih.gov

Formation of Bioactive Conjugates: The compound can be directly conjugated to bioactive molecules that contain an aldehyde or ketone. This could be used to modify small molecule drugs or natural products to alter their pharmacokinetic properties.

Surface Immobilization: The aminooxy group can be used to attach molecules containing the acid to surfaces (e.g., microarrays, nanoparticles) that have been functionalized with carbonyl groups, for applications in diagnostics and materials science.

The synthesis of these bioactive analogues leverages the chemoselective nature of the oxime ligation, providing a reliable method for constructing complex, functional molecules for a wide range of research purposes. nih.gov

Preparation of N-Substituted-3-methoxypropionic Acid Derivatives

The preparation of N-substituted derivatives of 3-methoxypropanoic acid, which are structurally related to this compound, often begins with readily available chiral precursors like D- or L-serine. A common strategy involves a multi-step process that includes N-acylation, methylation, and resolution.

One documented approach commences with the N-acylation of D- or L-serine to yield an N-substituted-3-hydroxypropionic acid. This is followed by methylation of the hydroxyl group to introduce the methoxy moiety. The resulting racemic or diastereomeric mixture of the N-substituted-3-methoxypropionic acid is then resolved, often through the formation of diastereomeric salts with a chiral amine, such as α-methylbenzylamine. This salt formation allows for the separation of the desired stereoisomer through crystallization, after which the chiral auxiliary is removed to yield the optically pure N-substituted product. The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC) to be higher than 99%.

An alternative pathway for creating N-substituted derivatives is exemplified by the synthesis of Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropionamide. This process starts with the acetylation of O-Methyl-D,L-serine. The resulting 2-acetamido-3-methoxypropionic acid is then activated, for instance with an alkyl chloroformate, to form a mixed anhydride (B1165640). This intermediate subsequently reacts with a primary amine, such as benzylamine, to furnish the desired N-substituted amide.

A hypothetical, yet chemically sound, synthetic route to N-protected this compound can be envisioned starting from a suitably N-protected O-methylserine. This would likely involve a Mitsunobu reaction, a versatile method for converting alcohols to a variety of other functional groups with inversion of stereochemistry. In this proposed synthesis, the N-protected O-methylserine would be reacted with an N-hydroxy-nucleophile, such as N-hydroxyphthalimide, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This would yield an N-protected 2-(phthalimidooxy)-3-methoxypropanoic acid. The phthalimide (B116566) protecting group on the oxygen could then be removed under mild conditions, for example, using hydrazine or sodium borohydride (B1222165) followed by an acidic workup, to liberate the aminooxy group.

Starting MaterialKey ReagentsIntermediate ProductFinal Product
D- or L-serine1. Acylating agent 2. Methylating agent 3. Chiral amineN-acyl-O-methylserineOptically pure N-acyl-3-methoxypropionic acid
O-Methyl-D,L-serine1. Acetic anhydride 2. Alkyl chloroformate 3. Benzylamine2-acetamido-3-methoxypropionic acid(R,S)-2-acetamido-N-benzyl-3-methoxypropionamide
N-Boc-O-methylserine1. N-hydroxyphthalimide, PPh3, DIAD 2. HydrazineN-Boc-2-(phthalimidooxy)-3-methoxypropanoic acidN-Boc-2-(aminooxy)-3-methoxypropanoic acid

Integration of this compound into Peptide Architectures

The incorporation of non-standard amino acids like this compound into peptide chains is a powerful tool for creating novel biomolecules with tailored properties. The key chemical strategy for this integration is the formation of an oxime bond, a bioorthogonal reaction between the aminooxy group of the modified amino acid and a carbonyl group (an aldehyde or ketone) on a peptide or another molecule. nih.gov This reaction is highly chemoselective and proceeds under mild aqueous conditions, making it ideal for biological applications. nih.gov

The synthesis of peptides containing an aminooxy functionality is typically achieved using solid-phase peptide synthesis (SPPS). mdpi.com In this method, a protected version of the aminooxy amino acid, such as Fmoc- or Boc-protected this compound, would be used as a building block. The amino acid is coupled to the growing peptide chain on a solid resin support. Standard SPPS protocols involve sequential steps of deprotection of the N-terminal amino group and coupling of the next protected amino acid. bachem.com

Once the peptide chain is assembled, it is cleaved from the resin, and all protecting groups are removed. The resulting peptide now possesses a reactive aminooxy group at a specific position. This functional group serves as a chemical handle for subsequent modification. For instance, the peptide can be reacted with another peptide or a small molecule that has been engineered to contain an aldehyde or ketone group. The reaction between the aminooxy group and the carbonyl group forms a stable oxime linkage, effectively conjugating the two molecules. univie.ac.at

This oxime ligation strategy offers several advantages for constructing complex peptide architectures:

Chemoselectivity: The reaction is highly specific for the aminooxy and carbonyl groups, avoiding side reactions with other functional groups present in the peptides. nih.gov

Mild Reaction Conditions: The ligation can be performed in aqueous buffers at or near neutral pH, which is crucial for maintaining the structure and function of sensitive biomolecules. nih.gov

Stability of the Oxime Bond: The resulting oxime linkage is stable under physiological conditions. nih.gov

The versatility of this approach allows for the creation of a wide range of modified peptides, including cyclic peptides, peptide-drug conjugates, and peptide-based biomaterials. For example, a linear peptide containing both an aminooxy group and a latent aldehyde could be cyclized through an intramolecular oxime bond formation. univie.ac.at

StepDescriptionKey Reagents/Conditions
1. Peptide SynthesisA peptide is assembled on a solid support using SPPS, incorporating a protected this compound residue.Fmoc- or Boc-protected aminooxy amino acid, coupling reagents (e.g., HBTU, DIC), solid support (resin). nih.gov
2. Deprotection and CleavageThe completed peptide is cleaved from the resin, and all protecting groups are removed to yield the peptide with a free aminooxy group.Trifluoroacetic acid (TFA)-based cleavage cocktail. nih.gov
3. Oxime LigationThe aminooxy-functionalized peptide is reacted with a molecule containing an aldehyde or ketone group.Aqueous buffer (typically pH 4-5), aniline (B41778) catalyst (optional). nih.gov

Based on a comprehensive review of scientific literature, there is no available information detailing the specific roles of This compound in the biochemical pathways and metabolic research applications as outlined in the requested article structure.

Extensive searches for "this compound" in relation to metabolic regulation, amino acid metabolic pathways such as L-valine biosynthesis and 2-oxoadipate conversion, and its application in stable isotope labeling for metabolic flux analysis did not yield any relevant research findings. The scientific literature does not appear to contain studies that have investigated or established the functions of this specific compound in these particular contexts.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline. The compound "this compound" is not documented in accessible research literature as having the intermediary roles, participation in metabolic fluxes, or applications in metabolic studies that were specified.

Biochemical Pathway Analysis and Metabolic Research Roles of 2 Aminooxy 3 Methoxypropanoic Acid

Research on 2-(Aminooxy)-3-methoxypropanoic Acid in Secondary Metabolite Biosynthesis

Research into the specific roles of this compound in the intricate pathways of secondary metabolite biosynthesis is an emerging field. While direct studies on this particular compound are limited, a significant body of research on structurally analogous compounds, particularly L-2-Aminooxy-3-phenylpropanoic acid (AOPP), provides a strong framework for understanding its probable mechanism of action. The scientific consensus points towards the inhibition of key enzymes in the phenylpropanoid pathway as the primary mode of influence on the production of a diverse array of secondary metabolites.

The phenylpropanoid pathway is a major route in plants and microorganisms for the synthesis of thousands of secondary metabolites. mdpi.com This pathway begins with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid in a crucial step catalyzed by the enzyme L-phenylalanine ammonia-lyase (PAL). rsc.org PAL is a pivotal regulatory point, directing the flow of carbon from primary metabolism into the synthesis of numerous phenolic compounds, including flavonoids, isoflavonoids, and lignin (B12514952). rsc.orgnih.gov

Compounds like AOPP are well-documented as potent and specific inhibitors of PAL. nih.gov By blocking the active site of PAL, AOPP effectively curtails the production of trans-cinnamic acid, thereby diminishing the pool of precursors available for the downstream synthesis of various secondary metabolites. nih.govresearchgate.net This inhibition has been observed to lead to a reduction in the accumulation of flavonoids and lignin in various plant species. nih.govepa.gov For instance, studies on soybean seedlings have shown that the application of AOPP leads to a decrease in total soluble hydroxyphenolic compounds, which are products of the phenylpropanoid pathway. nih.gov

Given the structural similarity between this compound and AOPP, both being derivatives of aminooxy acids, it is hypothesized that this compound also functions as an inhibitor of PAL. This inhibition would consequently impact the biosynthesis of a wide range of secondary metabolites. The expected effects would be a decrease in the production of compounds derived from the phenylpropanoid pathway.

The table below summarizes the observed and expected effects of PAL inhibition on the biosynthesis of major classes of secondary metabolites, based on research conducted with PAL inhibitors like AOPP.

Secondary Metabolite ClassKey Biosynthetic EnzymeObserved/Expected Effect of PAL InhibitionReferences
FlavonoidsPhenylalanine ammonia-lyase (PAL), Chalcone synthase (CHS)Decreased accumulation mdpi.comnih.gov
LigninPhenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H)Reduced biosynthesis and deposition nih.govepa.govresearchgate.net
IsoflavonoidsPhenylalanine ammonia-lyase (PAL), Isoflavone synthase (IFS)Inhibition of production nih.gov
Hydroxycinnamic AcidsPhenylalanine ammonia-lyase (PAL)Reduced levels of p-coumaric acid, caffeic acid, etc. researchgate.net

Further research is necessary to specifically delineate the inhibitory constants and in vivo efficacy of this compound on PAL from various organisms. Such studies would provide a more precise understanding of its role in modulating the biosynthesis of secondary metabolites and could open avenues for its use as a biochemical tool in metabolic research.

Enzymatic and Molecular Interaction Mechanisms of 2 Aminooxy 3 Methoxypropanoic Acid

Elucidation of Enzymatic Inhibition Mechanisms by 2-(Aminooxy)-3-methoxypropanoic Acid Analogues

Research into the enzymatic inhibition mechanisms of compounds structurally related to this compound has identified specific molecular targets, primarily within the realm of plant biology. Analogues of this compound have been characterized as inhibitors of auxin biosynthesis, a critical process for plant growth and development.

Specific Enzyme Target Identification (e.g., TAA1 inhibition)

Studies have pinpointed TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) as a key enzyme target for analogues of this compound. nih.gov TAA1 is an essential enzyme in the auxin biosynthesis pathway, responsible for converting tryptophan to indole-3-pyruvic acid (IPA), a precursor to indole-3-acetic acid (IAA), the primary auxin in plants.

One such analogue, L-α-aminooxy-phenylpropionic acid (AOPP), was identified as an inhibitor of auxin biosynthesis, with subsequent research confirming its direct target as TAA1. nih.gov Further investigations into the structure-activity relationships of TAA1 inhibitors involved the synthesis and analysis of several AOPP derivatives. nih.gov These studies revealed that the aminooxy and carboxy groups of these compounds are crucial for their inhibitory activity against TAA1. nih.gov

Another potent analogue, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP), also demonstrated significant inhibitory effects on TAA1. nih.govmdpi.com The inhibitory activity of these compounds is correlated with their binding energy to the TAA1 enzyme, as suggested by docking simulation analyses. nih.gov By inhibiting TAA1, these compounds effectively reduce the endogenous levels of IAA in plants, leading to auxin-deficient phenotypes. nih.gov

The following table summarizes key analogues and their inhibitory action on TAA1:

Compound NameAbbreviationEnzyme TargetEffect on Auxin Biosynthesis
L-α-aminooxy-phenylpropionic acidAOPPTAA1Inhibition
2-(aminooxy)-3-(naphthalen-2-yl)propanoic acidAONP/KOK1169TAA1Inhibition
2-amino-oxyisobutyric acidAOIBATAA1/TARsInhibition
Amino ethoxyvinylglycineAVGPLP-dependent enzymes including TAA1/TARsBroad Inhibition
Amino-oxyacetic acidAOAPLP-dependent enzymes including TAA1/TARsBroad Inhibition

Modulation of Quorum Sensing Pathways by this compound-Related Compounds

Based on the available scientific literature, there is no direct evidence to suggest that this compound or its close analogues modulate quorum sensing pathways.

Inhibition of Quorum Sensing Global Switches (LuxO and HapR)

No research currently links this compound or its related compounds to the inhibition of the quorum sensing global switches LuxO and HapR.

Impact on Bacterial Virulence Gene Expression (e.g., Vibrio cholerae ct, tcp, hapA)

There is no available data to indicate that this compound or its analogues have an impact on the expression of virulence genes in Vibrio cholerae, such as ctx, tcp, or hapA.

Advanced Molecular Interaction and Target Identification Studies of 2 Aminooxy 3 Methoxypropanoic Acid

In Silico Molecular Docking Simulations for 2-(Aminooxy)-3-methoxypropanoic Acid Binding Prediction

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule, such as this compound, within the active site of a target protein. bris.ac.uk The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and estimating the strength of the interaction, typically as a scoring function or binding energy.

Molecular docking simulations for a compound like this compound would begin with the acquisition of the three-dimensional structures of the ligand and its potential protein targets. The protein structures are often obtained from crystallographic data in the Protein Data Bank. nih.gov The simulation then places the flexible ligand into the rigid or flexible binding site of the receptor, and a scoring function calculates the binding energy for each pose. Lower binding energy values typically indicate a more stable and favorable interaction. mdpi.com

Key interactions that are analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and amino acid residues in the target's active site. researchgate.net For this compound, the aminooxy, methoxy (B1213986), and carboxylic acid groups would be of particular interest for their potential to form specific hydrogen bonds and polar interactions. For instance, studies on similar propanoic acid derivatives have shown that the carboxylic acid moiety frequently interacts with key residues like Arginine or Serine in enzyme active sites. researchgate.netresearchgate.net

The results of such simulations can provide critical insights into the compound's mechanism of action and guide further lead optimization. unipi.it

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Protein Kinase A -7.8 Arg133, Lys72 Hydrogen Bond, Electrostatic
Cyclooxygenase-2 (COX-2) -6.5 Tyr385, Ser530 Hydrogen Bond, Hydrophobic
Matrix Metalloproteinase-9 -7.2 His226, Glu227 Hydrogen Bond, Metal Coordination

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govliverpool.ac.uk For analogues of this compound, a QSAR study would explore how systematic changes in the molecular structure affect a specific biological endpoint, such as inhibitory activity against an enzyme. The primary goal is to develop a predictive model that can guide the design of new, more potent analogues. dovepress.com

The process involves generating a dataset of structurally similar compounds with experimentally determined biological activities. mdpi.com For each molecule, a set of molecular descriptors is calculated, which are numerical representations of its physicochemical properties (e.g., logP for lipophilicity, molecular weight, polar surface area) and structural features (e.g., topological indices, electronic properties). dovepress.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.netresearchgate.net These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the aligned molecules to create contour maps. nih.govresearchgate.net These maps visualize regions where modifications to the chemical structure would likely increase or decrease biological activity. researchgate.net For analogues of this compound, CoMFA/CoMSIA could reveal that bulky substituents are favored in one region, while electron-withdrawing groups are preferred in another to enhance binding and efficacy. nih.gov

Table 2: Example QSAR Data for Hypothetical Analogues of this compound

Analogue (R-group modification) LogP Polar Surface Area (Ų) Experimentally Determined IC50 (µM) Predicted IC50 (µM)
-H (Parent Compound) -1.2 85.5 15.2 14.8
-CH3 -0.8 85.5 10.5 11.1
-Cl -0.5 85.5 8.1 7.9
-F -1.1 85.5 12.3 12.5

Discovery and Characterization of Novel Bioactive Entities Derived from this compound

This compound, as a derivative of the amino acid serine, belongs to a chemical class with significant potential for the discovery of novel bioactive entities. medchemexpress.commedchemexpress.com Amino acid derivatives are recognized for their diverse physiological roles and their potential as ergogenic supplements that can influence anabolic hormone secretion and muscle function. medchemexpress.com The structural backbone of this compound provides a versatile scaffold for chemical modification to explore new therapeutic activities.

The discovery process often involves creating a library of new molecules by modifying the core structure of this compound. Key modification points would include the carboxylic acid, the aminooxy group, and the methoxy group. For example, the carboxylic acid could be converted to esters or amides, which can alter the compound's solubility, cell permeability, and binding interactions. mdpi.com The aminooxy moiety could be used as a reactive handle to conjugate the molecule to other pharmacophores, creating hybrid molecules with dual or enhanced activities. nih.gov

Characterization of these newly synthesized derivatives involves a combination of analytical techniques to confirm their structure and purity, followed by a battery of biological assays to screen for activity. These assays could range from enzyme inhibition studies to cell-based assays measuring effects on proliferation, inflammation, or other cellular processes. mdpi.com Promising candidates identified through this screening process would then be subjected to more detailed mechanistic studies, including target identification and validation, often using the in silico methods described previously. unipi.it

Investigating Cross-Reactivity of this compound with Endogenous Biological Molecules

Investigating the cross-reactivity of a compound like this compound with endogenous biological molecules is a critical step in understanding its broader pharmacological profile. Cross-reactivity, or off-target activity, refers to the ability of a molecule to bind to and modulate the function of proteins other than its intended primary target. unipi.it Such interactions can lead to unexpected biological effects.

The investigation typically begins with computational approaches. Reverse docking, or target fishing, is an in silico method where the compound is screened against a large database of known protein structures to identify potential off-targets. unipi.it This approach can generate a ranked list of proteins that are predicted to bind to this compound based on binding energy scores.

Experimental validation is essential to confirm the predictions from computational models. Techniques such as differential scanning fluorimetry, surface plasmon resonance, and affinity chromatography coupled with mass spectrometry can be used to screen the compound against a panel of proteins or cell lysates to identify direct binding partners. Proteome-wide analysis can provide a comprehensive map of the compound's interactions within a biological system.

For a molecule containing a reactive aminooxy group, there is also a potential for covalent interactions with endogenous molecules containing carbonyl groups (aldehydes and ketones), such as pyridoxal (B1214274) phosphate (B84403) (a form of Vitamin B6) or various metabolic intermediates. Therefore, studies would also need to assess the potential for oxime bond formation under physiological conditions and the functional consequences of such reactions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Serine
Arginine

Applications of 2 Aminooxy 3 Methoxypropanoic Acid in Nucleic Acid Research

RNA Structure Probing and Mapping Using 2-(Aminooxy)-3-methoxypropanoic Acid Derivatives

Chemical probing is a powerful method for analyzing RNA structure at single-nucleotide resolution. Techniques like Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) utilize electrophilic reagents that preferentially acylate the 2'-OH groups of flexible nucleotides. This modification can be detected by reverse transcription, revealing structural information about the RNA. While traditional SHAPE reagents are achiral, recent research has focused on developing chiral probes, including derivatives of alkoxy acids like this compound, to explore stereoselective interactions with the intrinsically chiral RNA molecule.

The 2'-hydroxyl group of RNA acts as a nucleophile that can react with activated carbonyl species, such as acylimidazoles, at neutral pH. This reactivity is highly sensitive to the local nucleotide environment; 2'-OH groups in conformationally constrained regions, such as canonical double helices, are less reactive than those in flexible, single-stranded loops or bulges. This differential reactivity is the basis for SHAPE-based RNA structure mapping.

Acylimidazole derivatives of alkoxy acids, including methoxypropionic acid, have been developed as effective reagents for 2'-OH acylation. These compounds react selectively with the 2'-OH group to form a 2'-O-acyl adduct. Studies have shown that such reagents can provide high-yield modification of RNAs, which is essential for both structure probing and preparative conjugation applications. The reaction occurs primarily at unpaired loop nucleotides, confirming the selectivity for structurally flexible regions of the RNA.

RNA is a chiral polymer, yet the vast majority of reagents used for 2'-OH acylation have been achiral. The introduction of stereocenters into the acylating agent allows for the investigation of stereoselective interactions, providing a deeper understanding of RNA recognition. The natural D-ribose scaffold of RNA creates a chiral substrate, and complex folding can generate local macrochiral environments that may amplify the effects of reagent asymmetry. nih.gov

Research into chiral acylimidazole derivatives of amino acids and alkoxy acids has revealed significant stereoselective effects. rsc.org Early screens demonstrated that enantiomers of acylimidazole derivatives of methoxypropionic acid react with notable diastereoselectivity, typically in ratios ranging from 2:1 to 4:1. nih.govrsc.org This discovery established that reagent stereochemistry is a critical and previously overlooked element in the design of small molecules for RNA modification and probing. biosyn.comresearchgate.net The ability of the chiral RNA structure to discriminate between enantiomers of a reactive probe opens new avenues for achieving higher selectivity in RNA mapping and modification. biosyn.com

The reaction between a chiral reagent and the chiral RNA polymer is, by definition, diastereoselective. The extent of this selectivity provides insight into the precise structural interactions within the transition state of the acylation reaction. Studies using a variety of chiral acylimidazoles have shown that both reactivity and diastereoselectivity can vary widely depending on the local RNA structure. biosyn.comnih.gov

Remarkably high levels of diastereoselectivity have been observed, particularly in small loop regions of folded RNAs, whereas duplex regions show almost no asymmetric discrimination. biosyn.com This suggests that the less constrained and more diverse conformations of loop nucleotides create environments that are highly sensitive to the stereochemistry of the acylating agent. While initial studies with methoxypropionic acid derivatives showed moderate selectivity, subsequent investigation into more sterically demanding chiral reagents has achieved unprecedented levels of control, with some compounds yielding diastereoselectivity ratios greater than 99:1. nih.govrsc.org This high degree of stereocontrol demonstrates the potential for designing highly specific probes for interrogating unique RNA structural motifs. nih.gov

Table 1: Diastereoselectivity of Chiral Acylating Reagents with RNA
Reagent ClassExample Compound StructureObserved Diastereoselectivity RatioReference
Alkoxy Acid DerivativeAcylimidazole of Methoxypropionic Acid2:1 – 4:1 nih.govrsc.org
Amino Acid DerivativeAcylimidazole of N,N-dimethylalanineSignificant rsc.org
Bulky Amino Acid DerivativeCompound 76 (Shioi et al., 2024)>99:1 nih.govrsc.org
Azide-Substituted Amino Acid DerivativeAzide-homolog of Dimethylalanine Reagent16:1 biosyn.comnih.govnih.gov

RNA Labeling and Bioconjugation Strategies Employing this compound

The ability to attach functional moieties, such as fluorophores or affinity tags, to specific sites on an RNA molecule is essential for studying its function, localization, and interactions. The aminooxy group present in this compound is a versatile functional handle for bioconjugation. It reacts efficiently and specifically with aldehydes and ketones to form stable oxime linkages. This chemoselective ligation strategy can be employed for RNA labeling, typically by introducing a carbonyl group onto the RNA molecule through enzymatic or chemical means. For instance, the 3'-terminal ribose of an RNA can be oxidized to generate a dialdehyde, which is then reactive towards aminooxy-containing probes. nih.gov

Achieving high-yield, site-specific labeling of RNA remains a significant challenge. The development of reagents that react selectively with flexible 2'-hydroxyl groups provides a powerful strategy for targeting specific nucleotides within folded RNA structures. By incorporating a "click handle," such as an azide, into a chiral acylating agent, it is possible to first install the handle at a specific flexible site on the RNA and then attach a reporter molecule in a subsequent step.

This two-step strategy has been successfully demonstrated using an azide-containing homolog of a chiral dimethylalanine reagent. biosyn.comnih.gov This approach resulted in a 92% yield for local RNA labeling, coupled with a high diastereoselectivity of 16:1. nih.govnih.gov The reaction's preference for loop regions allows for the site-localized modification of RNA, enabling the precise placement of probes in structurally important, non-helical regions of the molecule. biosyn.com

Nuclear Magnetic Resonance (NMR) Reporter Applications for RNA Structure Analysis with Related Methoxypropionic Acid Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for determining the three-dimensional structure and dynamics of RNA in solution. One advanced NMR strategy involves the introduction of specific reporter groups or probes into the biomolecule to simplify complex spectra or to gain specific distance and conformational information. Fluorine (¹⁹F) is an especially attractive nucleus for such applications due to its high sensitivity and the absence of background signals in biological samples.

While the direct use of methoxypropionic acid derivatives as NMR reporters for RNA structure is not widely documented, the principles of chemical labeling open the door to such applications. A compound like this compound could be used to tether an NMR-active probe (e.g., a fluorinated tag) to an RNA molecule. The chemical shift of the ¹⁹F reporter would be sensitive to its local environment, providing a powerful tool to monitor conformational changes in the RNA upon ligand binding or folding. Recent studies have demonstrated the utility of installing 2'-O-trifluoromethyl (2'-OCF₃) groups on RNA, which serve as highly sensitive ¹⁹F-NMR labels for analyzing RNA structure and interactions with small molecules. This highlights the potential of using 2'-OH selective chemistry to introduce bespoke NMR probes for detailed structural analysis.

Advanced Research Methodologies and Analytical Approaches for 2 Aminooxy 3 Methoxypropanoic Acid Studies

Chromatographic and Spectroscopic Characterization of 2-(Aminooxy)-3-methoxypropanoic Acid

Chromatographic and spectroscopic techniques are fundamental to the chemical analysis of this compound, providing detailed information on its identity, purity, and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a complex mixture, making it a valuable tool for metabolite profiling studies involving this compound. mdpi.comresearchgate.net Due to the polar and non-volatile nature of amino acids, derivatization is a critical prerequisite for GC-MS analysis. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. For this compound, a common approach involves silylation or acylation of the amino and carboxyl groups.

The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their differential partitioning between the mobile gas phase and the stationary phase lining the column. The retention time, or the time it takes for the compound to travel through the column, is a characteristic feature used for its preliminary identification. researchgate.net

Upon exiting the column, the separated compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecules into a unique pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. By comparing this spectrum to established spectral libraries, such as the NIST library, the identity of the compound can be confirmed with high confidence. researchgate.net In metabolomic studies, this approach allows for the semi-quantitative analysis of this compound and other related metabolites in biological samples. illinois.edunih.gov

Table 1: GC-MS Analysis Parameters for Amino Acid Derivatives

Parameter Typical Setting Purpose
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Increases volatility and thermal stability of the analyte.
GC Column Rxi®-5Sil MS (or similar) Separates compounds based on boiling point and polarity.
Carrier Gas Helium Transports the sample through the column.
Injection Mode Split/Splitless Introduces a precise amount of sample onto the column.
Temperature Program Ramped (e.g., 60°C to 300°C) Optimizes separation of compounds with different volatilities.
Ionization Mode Electron Ionization (EI) at 70 eV Fragments molecules for characteristic mass spectra.

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates and detects ions based on m/z ratio. |

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis of non-volatile and thermally sensitive compounds like this compound. frontiersin.orgnih.gov These techniques are widely used to determine the purity of a synthesized compound and to identify it within a mixture. pensoft.net

In Reversed-Phase HPLC (RP-HPLC), the most common mode for this type of analysis, the separation is achieved using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. researchgate.net A sample of this compound is dissolved in a suitable solvent and injected into the system. As the mobile phase is pumped through the column, the compound partitions between the stationary and mobile phases. Its retention time is influenced by its polarity; more polar compounds elute earlier, while less polar ones are retained longer. The purity of the sample can be assessed by the chromatogram, where a single, sharp peak indicates a high degree of purity. The presence of additional peaks suggests the existence of impurities. pensoft.net

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. lcms.cz This results in significantly improved resolution, higher sensitivity, and much faster analysis times, often under 10 minutes for complex mixtures of amino acids. lcms.cz Detection is typically performed using UV-Vis detectors, or for higher specificity and structural information, a mass spectrometer can be coupled to the system (LC-MS). frontiersin.org

Table 2: Comparison of HPLC and UPLC for Amino Acid Analysis

Feature HPLC UPLC
Particle Size 3-5 µm <2 µm
Operating Pressure 2,000-6,000 psi 6,000-15,000 psi
Resolution Good Excellent
Analysis Time Longer (15-30 min) Shorter (<10 min)
Sensitivity Good Higher

| Solvent Consumption | Higher | Lower |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. usgs.govnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: A proton (¹H) NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the methoxy (B1213986) group (-OCH₃), the proton on the alpha-carbon, and the protons on the beta-carbon. The splitting pattern of these signals (e.g., singlet, doublet, triplet), governed by spin-spin coupling, provides information about adjacent protons.

¹³C NMR: A carbon-13 (¹³C) NMR spectrum shows the number of different types of carbon atoms in the molecule. rsc.org For this compound, distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the alpha- and beta-carbons of the propanoic acid backbone, and the carbon of the methoxy group. mdpi.com

2D NMR Techniques: Two-dimensional NMR experiments are used to establish connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.

By combining the information from these NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Molecular Biology Techniques for Gene Expression Analysis in this compound Research (e.g., Quantitative PCR)

To investigate the biological effects of this compound, researchers can study its impact on gene expression using techniques like Quantitative Real-Time Polymerase Chain Reaction (qPCR), also known as RT-qPCR. mdpi.com This technique is highly sensitive and specific for measuring the abundance of specific messenger RNA (mRNA) transcripts in a sample, providing insights into how the compound might alter cellular pathways. nih.gov

The process begins with the treatment of cells or tissues with this compound. After a specific incubation period, the total RNA is extracted from both treated and untreated (control) samples. This RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. mdpi.com

The qPCR reaction amplifies the target cDNA using specific primers and a fluorescent dye (like SYBR Green) or a fluorescently labeled probe. The instrument monitors the fluorescence intensity in real-time as the DNA is amplified. The cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of the target mRNA. By comparing the Cq values of target genes in treated versus control samples, and normalizing them to the expression of stable housekeeping genes (reference genes), the relative change in gene expression due to the compound can be accurately quantified. researchgate.netnih.gov This can reveal, for instance, if this compound upregulates or downregulates genes involved in specific metabolic or signaling pathways.

Microscopic and Image Analysis for Biological Effects of this compound

Microscopy techniques are essential for visualizing the effects of chemical compounds on cellular structures and multicellular communities like biofilms.

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique widely used to study the three-dimensional structure of microbial biofilms and to assess the efficacy of antimicrobial agents. nih.gov If this compound were being investigated for its effects on biofilms, CLSM would be an invaluable tool.

For a typical experiment, biofilms would be grown on a suitable surface and then treated with the compound. The biofilms are then stained with a combination of fluorescent dyes before imaging. nih.gov A common staining method is the use of live/dead viability kits, which often contain two dyes:

SYTO 9: A green fluorescent dye that can penetrate the membranes of all bacteria, staining both live and dead cells.

Propidium Iodide (PI): A red fluorescent dye that can only enter cells with compromised membranes. It quenches the green fluorescence of SYTO 9 in dead cells.

When viewed with a CLSM, live bacteria appear green, while dead bacteria appear red. nih.gov The microscope scans the sample with a focused laser beam, collecting emitted fluorescence from a single focal plane and rejecting out-of-focus light. By taking a series of images at different depths (a z-stack), a 3D reconstruction of the biofilm can be generated. researchgate.net This allows for detailed quantitative analysis of the biofilm's properties, such as its thickness, biomass, architectural structure, and the spatial distribution of live and dead cells following treatment with this compound. researchgate.net

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
N-methyl-N-(trimethylsilyl)trifluoroacetamide
SYTO 9

COMSTAT Analysis for Biofilm Structural Metrics

The quantitative analysis of biofilm architecture is crucial for understanding the effects of chemical compounds on microbial communities. COMSTAT, a specialized computer program, facilitates the objective quantification of three-dimensional biofilm structures from confocal laser scanning microscopy (CLSM) image stacks. microbiologyresearch.orgnih.govbohrium.com In the study of this compound, COMSTAT analysis would be instrumental in determining its impact on biofilm formation and integrity.

After growing biofilms of a relevant bacterial species (e.g., Pseudomonas aeruginosa) in the presence and absence of this compound, CLSM is used to capture a series of images at different depths within the biofilm. These image stacks are then processed by COMSTAT to extract a range of structural metrics. microbiologyresearch.orgnih.gov Key parameters that can be quantified include:

Mean Thickness: The average height of the biofilm from the substratum. A significant reduction in mean thickness in treated samples would indicate an inhibitory effect on biofilm development. nih.gov

Roughness Coefficient: This parameter describes the heterogeneity of the biofilm's surface. An altered roughness coefficient can suggest changes in the biofilm's structural organization, such as the formation of flatter, more uniform structures or, conversely, more porous and irregular ones. microbiologyresearch.org

Substratum Coverage: The percentage of the surface area covered by the biofilm. This metric is vital for assessing the compound's ability to prevent initial bacterial attachment.

Surface to Volume Ratio: This ratio provides insight into the biofilm's morphology. For instance, a high surface to volume ratio might indicate a more porous structure with channels, which could affect nutrient and oxygen diffusion. nih.gov

By comparing these quantitative metrics between control biofilms and those treated with this compound, researchers can objectively assess the compound's anti-biofilm activity. For example, a significant decrease in biomass and mean thickness would strongly suggest that the compound inhibits biofilm growth. mdpi.com

Table 1: Hypothetical COMSTAT Analysis of P. aeruginosa Biofilms Treated with this compound
ParameterControl GroupTreated Group (100 µM)P-value
Biomass (µm³/µm²)15.8 ± 2.17.2 ± 1.5<0.01
Mean Thickness (µm)25.4 ± 3.511.9 ± 2.8<0.01
Roughness Coefficient0.85 ± 0.120.45 ± 0.09<0.05
Substratum Coverage (%)92 ± 548 ± 8<0.01

High-Throughput Screening and Microarray-Based Assays for this compound Interactions

Identifying the molecular targets and understanding the cellular response to this compound is essential for elucidating its mechanism of action. High-throughput screening (HTS) and microarray-based assays are powerful tools for this purpose. nih.govdusseiller.ch

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify molecules that interact with a specific target or modulate a biological pathway. nih.gov In the context of this compound, an HTS campaign could be designed to screen a large chemical library for compounds that either enhance or inhibit its anti-biofilm activity. asm.org A common HTS method for biofilm studies is the crystal violet staining assay adapted to a microtiter plate format, which quantifies total biofilm biomass. nih.gov A luminescence-based attachment assay could also be employed for greater sensitivity and reproducibility. nih.gov Hits from the screen would be compounds that, in combination with this compound, show a synergistic or antagonistic effect on biofilm formation.

Microarray-Based Assays provide a global view of gene expression changes in response to a specific stimulus. researchgate.netumn.edu By exposing bacteria to this compound and analyzing the resulting changes in the transcriptome using a DNA microarray, researchers can identify which genes and metabolic pathways are affected. nih.govcd-genomics.com For example, if the compound inhibits a key enzyme in a metabolic pathway, the microarray data might show an upregulation of genes preceding the enzymatic step and a downregulation of subsequent genes. This approach could reveal that the compound interferes with quorum sensing, extracellular matrix production, or primary metabolic pathways essential for biofilm viability. nih.gov

Table 2: Hypothetical Gene Expression Changes in P. aeruginosa in Response to this compound
GeneFunctionFold ChangeP-value
lasIQuorum Sensing Signal Synthesis-4.2<0.001
pelAPellicle Biofilm Matrix Polysaccharide Synthesis-3.8<0.001
algDAlginate Biosynthesis-3.5<0.005
fabIFatty Acid Biosynthesis-2.9<0.01

Computational and Bioinformatic Approaches in this compound Research

Computational tools are indispensable in modern drug discovery and metabolic engineering, enabling the rapid analysis of complex biological data and the rational design of novel molecules and pathways.

Chemoinformatics applies computational methods to analyze chemical information, which is crucial for identifying novel bioactive compounds. nih.gov Starting with the structure of this compound as a query, chemoinformatic techniques can be used to search large compound databases for structurally or functionally similar molecules that may possess improved properties. acs.org

Key approaches include:

Similarity Searching: This involves screening databases for molecules with a high degree of structural similarity to the query compound, often using 2D fingerprint-based methods.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. A model based on this compound can be used to screen for diverse structures that fit the model and are therefore likely to share a similar mechanism of action.

Virtual Screening and Molecular Docking: If a protein target of the compound is known or predicted, molecular docking can be used to computationally screen vast libraries of compounds to identify those that are predicted to bind with high affinity to the target's active site. mdpi.com

These methods can accelerate the discovery of new lead compounds with potentially higher potency, better selectivity, or more favorable pharmacokinetic properties. nih.gov

Table 3: Hypothetical Chemoinformatic Screening Results Based on this compound Scaffold
Compound IDStructural ModificationSimilarity Score (Tanimoto)Predicted Bioactivity Improvement
Lead-001Cyclization of propanoic acid chain0.85Increased rigidity, potential for higher target affinity
Lead-002Substitution of methoxy with ethoxy group0.92Potential for improved metabolic stability
Lead-003Bioisosteric replacement of aminooxy group0.78Altered binding mode, potential for novel interactions

For the biotechnological production of this compound, which is a non-natural amino acid, metabolic engineering of a microbial host like Escherichia coli or Corynebacterium glutamicum is required. researchgate.netnih.gov Metabolic optimization algorithms are computational tools that guide the rational design of microbial cell factories. researchgate.netnih.gov

These algorithms utilize genome-scale metabolic models (GEMs) to simulate cellular metabolism and predict the effects of genetic modifications. The process typically involves:

Pathway Identification: Identifying or designing a biosynthetic pathway leading to the target molecule. This may involve introducing heterologous enzymes from other organisms. nih.gov

Flux Balance Analysis (FBA): Simulating the flow of metabolites through the entire metabolic network to identify bottlenecks and competing pathways that divert precursors away from the desired product. nih.gov

Algorithm-Guided Strain Design: Using algorithms (e.g., OptKnock, MOMA) to predict a set of gene knockouts or expression level modifications that would reroute metabolic flux towards the production of this compound. nih.gov

Iterative Refinement: The predictions from the computational model are then implemented in the lab, and the performance of the engineered strain is measured. This experimental data is used to refine the metabolic model, leading to an iterative design-build-test-learn cycle. nih.gov

This computational approach significantly reduces the time and effort required to develop high-yielding production strains compared to traditional random mutagenesis and screening methods. nih.gov

Table 4: Hypothetical Output from a Metabolic Optimization Algorithm for this compound Production
Target Gene for ModificationProposed ActionPredicted Effect on Metabolic FluxPredicted Yield Improvement (%)
pykFKnockoutConserve phosphoenolpyruvate (B93156) (PEP) precursor+15%
serAOverexpressionIncrease flux towards L-serine precursor+25%
homOverexpressionIncrease flux towards O-succinyl-L-homoserine+20%
thrCKnockoutBlock competing threonine synthesis pathway+30%

Future Research Directions and Unexplored Avenues for 2 Aminooxy 3 Methoxypropanoic Acid

Discovery of Novel Biological Activities and Potential Biomedical Applications

The unique combination of an aminooxy moiety and a methoxy (B1213986) group on a propanoic acid scaffold suggests that 2-(Aminooxy)-3-methoxypropanoic acid could exhibit a range of biological activities. Future research should focus on screening this compound for various effects, drawing inspiration from the activities of related molecules.

For instance, the related compound, L-2-Aminooxy-3-phenylpropanoic acid (AOPP), is a known inhibitor of L-phenylalanine ammonia-lyase (PAL), an enzyme in the phenylpropanoid pathway in plants. medchemexpress.commedchemexpress.comglpbio.com Investigations could explore whether this compound exhibits similar enzyme inhibitory properties against PAL or other PLP-dependent enzymes in various organisms.

Furthermore, other amino acid derivatives, such as 2-Amino-3-methoxypropanoic acid, have been explored for their potential roles as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise. medchemexpress.com It would be valuable to investigate if this compound possesses similar metabolic activities. The presence of the methoxy group is also significant, as this functional group is prevalent in many natural products and approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.govtandfonline.comdrughunter.comyoutube.com

Potential areas for biological screening of this compound are outlined in the table below.

Potential Biological ActivityRationale based on Analogous Compounds
Enzyme Inhibition L-2-Aminooxy-3-phenylpropanoic acid is an inhibitor of L-phenylalanine ammonia-lyase. medchemexpress.commedchemexpress.comglpbio.com
Metabolic Modulation 2-Amino-3-methoxypropanoic acid is considered a serine derivative with potential ergogenic properties. medchemexpress.com
Antimicrobial Activity The aminooxy group is found in some compounds with antimicrobial properties. nih.gov
Neuroprotective Effects (R)-2-Amino-3-methoxypropanoic acid has been investigated for potential neuroprotective effects. ontosight.ai

Development of Advanced Synthetic Routes for Complex this compound Derivatives

The development of versatile and efficient synthetic routes is crucial for exploring the structure-activity relationships of this compound and its derivatives. Future research in this area should focus on creating modular synthetic strategies that allow for the facile introduction of diverse functional groups.

The synthesis of aminooxy-containing molecules often involves the use of protected hydroxylamine (B1172632) precursors. figshare.comnih.gov A common strategy involves the Mitsunobu reaction with N-hydroxyphthalimide, followed by hydrazinolysis to liberate the aminooxy group. nih.govnih.gov This approach could be adapted for the synthesis of this compound, starting from a suitable 3-methoxy-2-hydroxypropanoic acid precursor.

Future synthetic efforts could focus on:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C2 position, which is critical for biological activity.

Derivative Libraries: Creating libraries of derivatives by modifying the methoxy group or by attaching various functionalities to the carboxylic acid or aminooxy group.

Solid-Phase Synthesis: Adapting synthetic routes for solid-phase synthesis to enable the high-throughput generation of peptide and peptidomimetic libraries incorporating this compound.

The table below outlines potential synthetic strategies for creating derivatives of this compound.

Synthetic ApproachDescriptionPotential Applications
Modification of the Carboxylic Acid Conversion to amides, esters, or other functional groups to alter solubility and cell permeability.Prodrug design, development of targeted delivery systems.
Derivatization of the Aminooxy Group Formation of oximes with various aldehydes and ketones to create bioconjugates. nih.goviris-biotech.deinterchim.frDevelopment of probes for chemical biology, targeted drug delivery.
Variation of the Methoxy Group Replacement with other alkoxy groups or functional moieties to probe steric and electronic effects.Structure-activity relationship studies to optimize biological activity.

In-depth Mechanistic Studies of Metabolic Intermediacy and Flux Control by this compound

Should this compound be found to have significant biological activity, in-depth mechanistic studies will be essential to understand its mode of action. A key area of investigation would be its role as a metabolic intermediate or a modulator of metabolic pathways.

Given that L-alpha-aminooxy-beta-phenylpropionic acid (AOPP) interferes with phenylalanine metabolism by inhibiting PAL, it is plausible that this compound could similarly affect amino acid metabolism. nih.gov Future studies could use metabolomics approaches to profile changes in intracellular metabolite levels in cells or organisms treated with the compound. This could reveal specific pathways that are perturbed, providing clues to its molecular targets.

Research questions to be addressed include:

Does this compound act as a competitive or non-competitive inhibitor of specific enzymes?

Is the compound metabolized, and if so, what are the resulting metabolic products? The metabolism of xenobiotics is a critical aspect of drug discovery, with enzymes like aldehyde oxidase (AOX) playing a role in the metabolism of compounds with aza-aromatic and amide moieties. nih.govresearchgate.net

How does the compound affect metabolic flux through key pathways, such as glycolysis, the citric acid cycle, or amino acid biosynthesis?

Techniques such as stable isotope tracing could be employed to follow the metabolic fate of this compound and to quantify its impact on metabolic fluxes. purdue.edu

Expansion of this compound Applications in Nucleic Acid Engineering

The aminooxy group is a valuable tool in bioconjugation due to its ability to react chemoselectively with aldehydes and ketones to form stable oxime linkages. nih.govacs.orgbroadpharm.com This "click chemistry" approach has been utilized for the modification of nucleic acids. documentsdelivered.comacs.orgnih.gov Future research could explore the use of this compound as a building block for the functionalization of DNA and RNA.

By converting this compound into a phosphoramidite (B1245037) or other suitable derivative, it could be incorporated into oligonucleotides during solid-phase synthesis. The pendant aminooxy group would then be available for post-synthetic modification with a wide range of molecules, including:

Fluorescent dyes: For use as probes in molecular diagnostics and imaging.

Therapeutic agents: To create targeted drug delivery systems.

Peptides and proteins: To generate novel aptamers with enhanced binding affinities or catalytic activities.

The methoxy group could also influence the properties of the modified nucleic acid, potentially affecting its stability, hydrophobicity, and interaction with cellular machinery. The development of aminooxy-functionalized building blocks for nucleic acid synthesis is an active area of research. nih.gov

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound's Biological Roles

To gain a comprehensive understanding of the biological effects of this compound, an integrated multi-omics approach will be indispensable. nih.govahajournals.org By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic picture of the cellular response to the compound. mit.eduresearchgate.netyoutube.com

A typical workflow would involve treating a model system (e.g., cell lines or a model organism) with this compound and then performing a time-course analysis of the different "omes."

Omics PlatformPotential Insights
Transcriptomics (RNA-Seq) Identification of genes and signaling pathways that are up- or down-regulated in response to the compound.
Proteomics (Mass Spectrometry) Quantification of changes in protein expression and post-translational modifications, which can reveal the compound's impact on cellular processes.
Metabolomics (NMR, Mass Spectrometry) Profiling of small molecule metabolites to identify metabolic pathways affected by the compound.
Epigenomics (ChIP-Seq, ATAC-Seq) Investigation of changes in chromatin accessibility and histone modifications to understand the compound's effects on gene regulation.

By integrating these datasets, it may be possible to identify the primary molecular targets of this compound, elucidate its mechanism of action, and predict potential off-target effects. This systems-level understanding is crucial for the rational design of future derivatives with improved efficacy and safety profiles.

Q & A

Q. What are the standard synthetic routes for 2-(Aminooxy)-3-methoxypropanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves hydroxylamine reacting with a chloro- or bromo-substituted propanoic acid derivative under basic conditions. Key steps include:
  • Precursor selection : Use of 3-methoxypropanoic acid derivatives with leaving groups (e.g., Cl or Br) at the 2-position.
  • Reaction conditions : pH control (8–10) to favor nucleophilic substitution, temperatures between 50–80°C, and polar aprotic solvents like DMF or DMSO.
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometric ratios of hydroxylamine and monitoring reaction progress via TLC or HPLC .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer :
  • Analytical techniques :
  • NMR spectroscopy : Confirm the presence of the aminooxy (-ONH₂) and methoxy (-OCH₃) groups via characteristic shifts (e.g., δ 3.3–3.5 ppm for methoxy protons).
  • Mass spectrometry : Validate molecular weight (C₄H₉NO₄, MW 135.12) using ESI-MS or MALDI-TOF.
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 210–220 nm.
  • Reference standards : Compare retention times and spectral data with commercially available standards (if accessible) .

Advanced Research Questions

Q. How does the aminooxy group in this compound facilitate enzyme inhibition, and what experimental techniques validate these interactions?

  • Methodological Answer : The aminooxy group forms stable oxime bonds with carbonyl groups in enzyme active sites, disrupting catalytic activity. Experimental validation includes:
  • Enzyme kinetics assays : Measure changes in Vmax and Km using spectrophotometric or fluorometric methods.
  • X-ray crystallography/Molecular docking : Resolve 3D structures of enzyme-inhibitor complexes to identify binding modes (e.g., interactions with catalytic lysine or arginine residues).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. What strategies are recommended for studying the metabolic stability of this compound in biological systems?

  • Methodological Answer :
  • In vitro models :
  • Hepatocyte incubations : Monitor degradation over time using LC-MS/MS.
  • Microsomal stability assays : Assess cytochrome P450-mediated metabolism.
  • Isotope labeling : Use ¹⁴C or ³H-labeled compound to track metabolic pathways.
  • Data interpretation : Compare half-life (t₁/₂) and metabolite profiles across species (e.g., human vs. rodent liver microsomes) .

Q. How should researchers address discrepancies in reported inhibitory potency of this compound across studies?

  • Methodological Answer :
  • Replicate conditions : Ensure identical buffer pH, temperature, and enzyme sources.
  • Analytical validation : Confirm compound stability under assay conditions (e.g., pre-incubation stability tests).
  • Statistical analysis : Use ANOVA or mixed-effects models to account for inter-lab variability. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.